

Data Presentation: ¹H and ¹³C NMR of Butyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Butyl Benzoate			
Cat. No.:	B1668117	Get Quote		

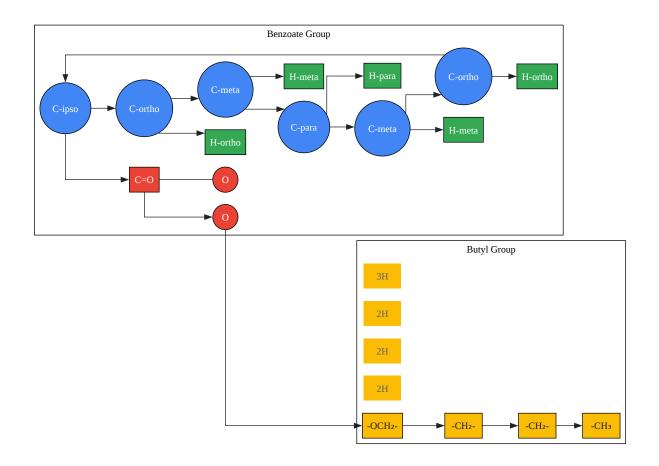
The following tables summarize the quantitative NMR data for **butyl benzoate**, recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

¹H NMR Spectral Data

The ¹H NMR spectrum of **butyl benzoate** is characterized by distinct signals corresponding to the aromatic protons of the benzoate group and the aliphatic protons of the butyl chain.

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-ortho (Ar-H)	8.04[1]	Doublet (d)	7.8[1]	2H
H-para (Ar-H)	7.54[1]	Triplet (t)	7.4[1]	1H
H-meta (Ar-H)	7.43[1]	Triplet (t)	7.7[1]	2H
-OCH ₂ - (Butyl)	4.33[1]	Triplet (t)	6.6[1]	2H
-OCH2CH2- (Butyl)	1.75[1]	Quintet	7.1[1]	2H
-CH ₂ CH ₂ CH ₃ (Butyl)	1.48[1]	Sextet	7.4[1]	2H
-CH₃ (Butyl)	0.98[1]	Triplet (t)	7.4[1]	3H

¹³C NMR Spectral Data


The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the benzene ring, two pairs of aromatic carbons are chemically equivalent.

Carbon Assignment	Chemical Shift (δ, ppm)
C=O (Ester Carbonyl)	166.8[1]
C-para (Ar-C)	132.9[1]
C-ipso (Ar-C)	130.7[1]
C-ortho (Ar-C)	129.7[1]
C-meta (Ar-C)	128.4[1]
-OCH ₂ - (Butyl)	64.9[1]
-OCH ₂ CH ₂ - (Butyl)	30.9[1]
-CH2CH2CH3 (Butyl)	19.4[1]
-CH₃ (Butyl)	13.9[1]

Visualization of Butyl Benzoate Structure and NMR Assignments

The following diagram illustrates the chemical structure of **butyl benzoate** with labels corresponding to the proton and carbon assignments in the tables above.

Click to download full resolution via product page

Caption: Structure of **butyl benzoate** with ¹H and ¹³C NMR assignments.

Experimental Protocols

The acquisition of high-quality NMR spectra requires careful sample preparation and the selection of appropriate instrument parameters.

Sample Preparation

- Sample Purity: Ensure the butyl benzoate sample is of high purity to avoid signals from contaminants. Purification can be performed using methods like distillation or column chromatography.[2]
- Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is crucial. Deuterated chloroform (CDCl₃) is a common and effective solvent for **butyl benzoate**.[2]
- Concentration:
 - For ¹H NMR, dissolve 5-10 mg of butyl benzoate in approximately 0.6-0.7 mL of CDCl₃.[2]
 - For ¹³C NMR, a higher concentration is necessary due to the low natural abundance of the ¹³C isotope. Dissolve 20-50 mg of the sample in 0.6-0.7 mL of CDCl₃.[2]
- Internal Standard: Tetramethylsilane (TMS) is the standard internal reference for both ¹H and ¹³C NMR, with its chemical shift set to 0.00 ppm.[2][3] Many commercially available deuterated solvents contain TMS.
- Sample Transfer: Filter the prepared solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
 [2]

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:[2]

- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: ~12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.

• Number of Scans: 8-16 scans.

¹³C NMR Acquisition Parameters:[2]

- Pulse Sequence: Standard single-pulse sequence with proton decoupling (e.g., zgpg30).
- Spectral Width: ~200-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 128 to 1024 scans, or more, depending on the sample concentration.

Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
- For ¹H NMR, integrate the signals to determine the relative number of protons.
- Perform peak picking to identify the precise chemical shifts of all signals in both spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]

 To cite this document: BenchChem. [Data Presentation: ¹H and ¹³C NMR of Butyl Benzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668117#1h-nmr-and-13c-nmr-spectra-of-butyl-benzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com